Cas no 1431965-10-4 (\u200b1-\u200b(2-Chlorophenoxy)\u200bmethyl\u200b-1H-\u200bpyrazol-\u200b4-\u200bamine\u200b hydrochloride (1:1))
1431965-10-4 structure
Product Name:\u200b1-\u200b(2-Chlorophenoxy)\u200bmethyl\u200b-1H-\u200bpyrazol-\u200b4-\u200bamine\u200b hydrochloride (1:1)
Numéro CAS:1431965-10-4
Le MF:C10H11Cl2N3O
Mégawatts:260.119839906693
CID:4700115
Update Time:2023-11-22
\u200b1-\u200b(2-Chlorophenoxy)\u200bmethyl\u200b-1H-\u200bpyrazol-\u200b4-\u200bamine\u200b hydrochloride (1:1) Propriétés chimiques et physiques
Nom et identifiant
-
- 1-[(2-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride
- 1-[(2-Chlorophenoxy)methyl]pyrazol-4-amine;hydrochloride
- \u200b1-\u200b(2-Chlorophenoxy)\u200bmethyl\u200b-1H-\u200bpyrazol-\u200b4-\u200bamine\u200b hydrochloride (1:1)
-
- Piscine à noyau: 1S/C10H10ClN3O.ClH/c11-9-3-1-2-4-10(9)15-7-14-6-8(12)5-13-14;/h1-6H,7,12H2;1H
- La clé Inchi: ZAKYXXNUPLCFKS-UHFFFAOYSA-N
- Sourire: ClC1C=CC=CC=1OCN1C=C(C=N1)N.Cl
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 3
- Complexité: 205
- Surface topologique des pôles: 53.1
\u200b1-\u200b(2-Chlorophenoxy)\u200bmethyl\u200b-1H-\u200bpyrazol-\u200b4-\u200bamine\u200b hydrochloride (1:1) Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
\u200b1-\u200b(2-Chlorophenoxy)\u200bmethyl\u200b-1H-\u200bpyrazol-\u200b4-\u200bamine\u200b hydrochloride (1:1) PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | C275540-25mg |
\u200b1-\u200b[(2-Chlorophenoxy)\u200bmethyl]\u200b-1H-\u200bpyrazol-\u200b4-\u200bamine\u200b hydrochloride (1:1) |
1431965-10-4 | 25mg |
$ 250.00 | 2022-04-01 | ||
| TRC | C275540-50mg |
\u200b1-\u200b[(2-Chlorophenoxy)\u200bmethyl]\u200b-1H-\u200bpyrazol-\u200b4-\u200bamine\u200b hydrochloride (1:1) |
1431965-10-4 | 50mg |
$ 415.00 | 2022-04-01 | ||
| TRC | C275540-100mg |
\u200b1-\u200b[(2-Chlorophenoxy)\u200bmethyl]\u200b-1H-\u200bpyrazol-\u200b4-\u200bamine\u200b hydrochloride (1:1) |
1431965-10-4 | 100mg |
$ 660.00 | 2022-04-01 | ||
| Enamine | EN300-762694-1.0g |
1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride |
1431965-10-4 | 95% | 1.0g |
$566.0 | 2024-05-23 | |
| 1PlusChem | 1P00JG51-50mg |
1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine |
1431965-10-4 | 95% | 50mg |
$219.00 | 2024-06-20 | |
| 1PlusChem | 1P00JG51-100mg |
1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine |
1431965-10-4 | 95% | 100mg |
$296.00 | 2024-06-20 | |
| 1PlusChem | 1P00JG51-250mg |
1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine |
1431965-10-4 | 95% | 250mg |
$396.00 | 2024-06-20 | |
| 1PlusChem | 1P00JG51-500mg |
1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine |
1431965-10-4 | 95% | 500mg |
$607.00 | 2024-06-20 | |
| 1PlusChem | 1P00JG51-1g |
1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine |
1431965-10-4 | 95% | 1g |
$762.00 | 2023-12-21 | |
| 1PlusChem | 1P00JG51-2.5g |
1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine |
1431965-10-4 | 95% | 2.5g |
$1533.00 | 2023-12-21 |
\u200b1-\u200b(2-Chlorophenoxy)\u200bmethyl\u200b-1H-\u200bpyrazol-\u200b4-\u200bamine\u200b hydrochloride (1:1) Littérature connexe
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
1431965-10-4 (\u200b1-\u200b(2-Chlorophenoxy)\u200bmethyl\u200b-1H-\u200bpyrazol-\u200b4-\u200bamine\u200b hydrochloride (1:1)) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membre gold
Fournisseur de Chine
Réactif
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot